molecular formula C23H20N2O4S B244752 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide

Cat. No. B244752
M. Wt: 420.5 g/mol
InChI Key: CNUIOKVHEIWLLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide, also known as BMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BMB is a benzamide derivative that has been synthesized through several methods and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide is not fully understood, but it is believed to act as an inhibitor of several enzymes and proteins involved in inflammation and cancer progression. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), a group of enzymes involved in the breakdown of extracellular matrix proteins, which are involved in cancer progression.
Biochemical and Physiological Effects
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in inflammation. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide has also been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide in lab experiments is its potential therapeutic properties in various applications, including anti-inflammatory and anti-cancer properties. However, one limitation is the lack of understanding of its mechanism of action, which requires further research.

Future Directions

There are several future directions for the study of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide. One direction is further research into its mechanism of action, which could lead to the development of more effective therapeutic treatments. Another direction is the study of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide in combination with other drugs or therapies to determine its potential synergistic effects. Additionally, the study of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide in animal models and clinical trials could provide further insight into its potential therapeutic properties.

Synthesis Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide involves several steps, including the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form 2,6-dimethoxybenzoyl chloride. This intermediate is then reacted with 2-amino-5-(1,3-benzothiazol-2-yl)phenol to form N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide. Other methods of synthesis include the reaction of 2,6-dimethoxybenzamide with 5-aminosalicylic acid and the reaction of 2,6-dimethoxybenzoyl chloride with 2-amino-5-methylbenzothiazole.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C23H20N2O4S/c1-27-17-12-11-14(23-25-15-7-4-5-10-20(15)30-23)13-16(17)24-22(26)21-18(28-2)8-6-9-19(21)29-3/h4-13H,1-3H3,(H,24,26)

InChI Key

CNUIOKVHEIWLLP-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC

Origin of Product

United States

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